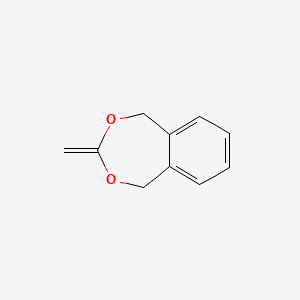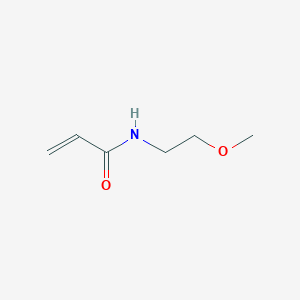
N-(2-甲氧基乙基)丙烯酰胺
描述
N-(2-Methoxyethyl)acrylamide is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . It is used in the synthesis of polymers .
Synthesis Analysis
N-(2-Methoxyethyl)acrylamide can be synthesized by reversible addition fragmentation transfer (RAFT) polymerization . The polymerization of N, N -bis (2-methoxyethyl)acrylamide (MOEAm) can be initiated by Me 2 EtSiH in the hydrosilylation-promoted method .Molecular Structure Analysis
The molecular structure of N-(2-Methoxyethyl)acrylamide consists of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
N-(2-Methoxyethyl)acrylamide has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.科学研究应用
Thermoresponsive Polymers
N-(2-methoxyethyl)acrylamide (MOEAm) is used in the synthesis of thermoresponsive polymers . These polymers exhibit a lower critical solution temperature (LCST)–type phase transition . This means they are water-soluble or highly swollen below a characteristic transition temperature but are water-insoluble and collapsed above .
Block and Random Group-Transfer Copolymerization
MOEAm is used in the block and random group-transfer copolymerization with N,N-dimethylacrylamide or N,N-bis(2-ethoxyethyl)acrylamide . This process results in the synthesis of PMOEAm-b-poly(N,N-dimethylacrylamide) (PDMAm) and PMOEAm-s-PDMAm and PMOEAm-b-poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm) and PMOEAm-s-PEOEAm .
Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)
The group-transfer polymerization (GTP) of MOEAm is initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method . This process provides poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) and PMOEAm with the SKA residue at the α-chain end (MCIP-PMOEAm), respectively .
Synthesis of Copolymers
MOEAm is used in the synthesis of copolymers with water-soluble poly(N,N-disubstituted acrylamide) using hydrosilylation-promoted group transfer polymerization . The homo- and copolymer structures affect the thermoresponsive properties .
Study of Thermoresponsive Properties
The study of thermoresponsive properties of polymers is another application of MOEAm. The cloud point temperature (Tcp) increases by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affects the Tcp with PMOEAm x > MCIP-PMOEAm x .
Investigation of the Effect of Added Salts
The effect of added salts, in particular, the role of the Hofmeister series, on the phase transition of PbMOEAm is investigated . A pronounced shift of the cloud point of about 10 °C to lower or higher temperatures was observed for 0.2 M fluoride and thiocyanate, respectively .
安全和危害
While specific safety and hazards information for N-(2-Methoxyethyl)acrylamide is not available in the retrieved sources, it is generally recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
未来方向
N-(2-Methoxyethyl)acrylamide has been used in the synthesis of thermoresponsive polymers, which have potential applications in various fields . These polymers exhibit a lower critical solution temperature (LCST)–type phase transition . The future directions of research could involve exploring these applications further and optimizing the synthesis process.
作用机制
Target of Action
N-(2-methoxyethyl)acrylamide (MOEAm) is primarily used in the synthesis of polymers . Its primary targets are therefore the molecules it interacts with during polymerization, such as other monomers or initiators .
Mode of Action
MOEAm can undergo group-transfer polymerization (GTP), a controlled/living polymerization method . In this process, MOEAm is initiated by compounds like Me2EtSiH in the hydrosilylation-promoted method or silylketene acetal (SKA) in the conventional method . The interaction between MOEAm and these initiators leads to the formation of poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) .
Biochemical Pathways
The polymerization of MOEAm affects the thermoresponsive properties of the resulting polymer . The degree of polymerization and the structure of the polymer (homo- or copolymer) can influence the cloud point temperature (Tcp), a measure of the polymer’s thermoresponsive behavior .
Result of Action
The polymerization of MOEAm results in the formation of PMOEAm, a thermoresponsive polymer . This means that the polymer can change its physical properties in response to changes in temperature .
Action Environment
The action of MOEAm and the properties of the resulting PMOEAm can be influenced by environmental factors. For example, the Tcp of PMOEAm can be affected by the presence of salts, with different anions causing shifts in the Tcp . Additionally, the Tcp can be influenced by the hydrophilicity of other blocks in block copolymers .
属性
IUPAC Name |
N-(2-methoxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-4-5-9-2/h3H,1,4-5H2,2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJKWNSLAKEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475058 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)acrylamide | |
CAS RN |
81666-02-6 | |
| Record name | N-(2-methoxyethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

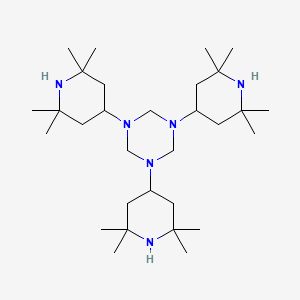

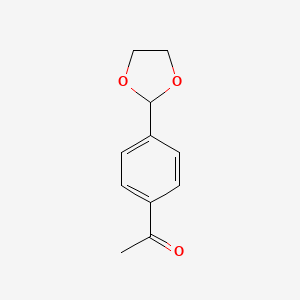
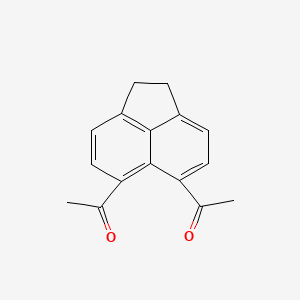

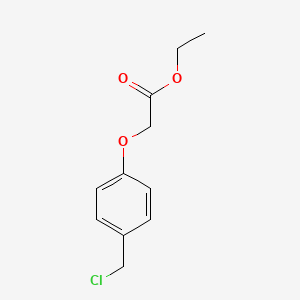
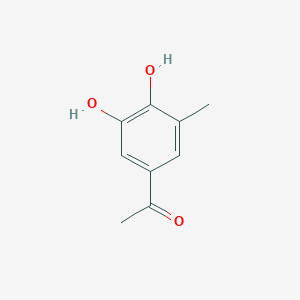
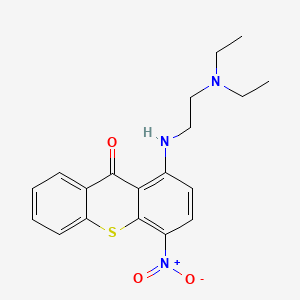

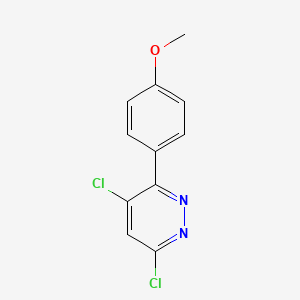
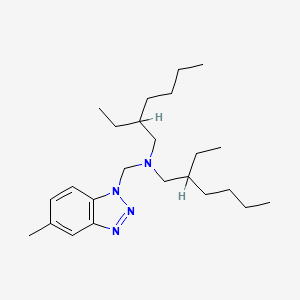
![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)
